Trisodium;cobalt;hexanitrite

Overview

Description

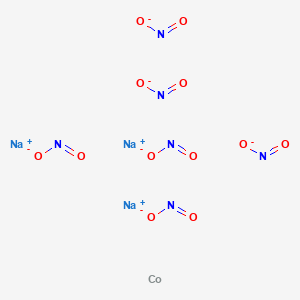

Trisodium cobalt hexanitrite, with the chemical formula Na₃Co(NO₂)₆, is a coordination compound where cobalt(III) is surrounded by six nitrito (NO₂⁻) ligands in an octahedral geometry . It is commonly referred to as sodium hexanitritocobaltate(III) and serves as a critical reagent in analytical chemistry, particularly for the selective precipitation of potassium ions (K⁺) from solutions . The compound’s synthesis often involves the controlled release of cobalt ions via chelating agents like trisodium citrate, which regulates reaction kinetics and crystallinity . Its applications extend to chromatography, where it aids in potassium quantification through planimetry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium;cobalt;hexanitrite is prepared by the oxidation of cobalt (II) salts in the presence of sodium nitrite. The reaction involves the following steps: \ 4 [Co(H₂O)₆₂ + O₂ + 24 NaNO₂ \rightarrow 4 Na₃[Co(NO₂)₆] + 8 NaNO₃ + 4 NaOH + 22 H₂O ] This reaction is typically carried out in an aqueous medium under controlled conditions to ensure the complete oxidation of cobalt (II) to cobalt (III) .

Industrial Production Methods: In industrial settings, sodium cobaltnitrite is produced by blowing air through a mixture of cobalt (II) nitrate and sodium nitrite solutions in the presence of acetic acid. The reaction is as follows: [ 2 [Co(H₂O)₆]²⁺ + 12 NO₂⁻ + 2 CH₃COOH + \frac{1}{2} O₂ \rightarrow 2 [Co(NO₂)₆]³⁻ + 2 CH₃COO⁻ + 13 H₂O ] This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to cobalt (II) compounds under specific conditions.

Substitution: The nitrite ligands in sodium cobaltnitrite can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reactions: Ligands such as ammonia, ethylenediamine.

Major Products Formed:

Oxidation: Formation of cobalt (III) oxides.

Reduction: Formation of cobalt (II) nitrite.

Substitution: Formation of various cobalt (III) complexes with different ligands.

Scientific Research Applications

Scientific Research Applications

-

Coordination Chemistry :

- Used as a reagent to study ligand exchange and redox reactions.

- Facilitates investigations into the stability of various coordination compounds.

-

Biological Studies :

- Investigates interactions with biological molecules, exploring potential antimicrobial properties.

- Studies on enzyme interactions indicate that it may act as a competitive inhibitor, influencing metabolic pathways.

-

Catalysis :

- Employed in catalytic processes due to its ability to facilitate electron transfer and form new coordination complexes.

- Utilized in the synthesis of other cobalt compounds.

-

Analytical Chemistry :

- Acts as a reagent for quantitative determination of potassium, thallium, and ammonium ions.

- Important for distinguishing alkali feldspars from plagioclase feldspars in geochemical analysis.

-

Material Science :

- Involved in the synthesis of composite materials such as graphene-cobalt hydroxide for electrocatalytic applications.

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that sodium hexanitritocobaltate(III) significantly reduced the viability of Escherichia coli and Staphylococcus aureus at higher concentrations, indicating potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Cells :

- Research on human cancer cell lines revealed that the compound induced apoptosis through oxidative stress mechanisms, suggesting its utility in cancer therapeutics.

-

Enzyme Inhibition Studies :

- Investigations showed that sodium hexanitritocobaltate(III) could inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications for metabolic disorders.

Mechanism of Action

The mechanism of action of sodium cobaltnitrite involves its ability to form stable complexes with metal ions. The nitrite ligands coordinate with the central cobalt ion, creating a stable structure that can interact with various molecular targets. This interaction is crucial for its role in analytical chemistry, where it forms insoluble double salts with potassium, thallium, and ammonium ions, allowing for their quantitative determination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Hexanitroiridate(III) (Trisodium Iridium Hexanitrite)

The iridium analog, Na₃Ir(NO₂)₆ (sodium hexanitroiridate(III)), shares structural similarities with trisodium cobalt hexanitrite, featuring iridium(III) as the central metal ion. Key differences include:

- Molecular Weight : The iridium compound (537.22 g/mol) is heavier than its cobalt counterpart (~403.93 g/mol) due to iridium’s higher atomic mass .

- Applications : While trisodium cobalt hexanitrite is widely used in potassium detection, the iridium analog’s applications are less defined in the literature, though it is commercially available through global suppliers .

Structural and Functional Contrasts

Both compounds belong to the hexanitrito-metalate family but differ in reactivity and stability. Cobalt hexanitrite participates in redox reactions, such as oxidation by KMnO₄ in acidic media, generating Co²⁺ and nitrate .

Data Tables

Table 1: Comparative Properties of Trisodium Cobalt Hexanitrite and Sodium Hexanitroiridate(III)

Analytical Chemistry

Trisodium cobalt hexanitrite’s role in potassium precipitation is well-documented. When reacted with K⁺, it forms an orange-yellow triple salt (K₂NaCo(NO₂)₆·H₂O), detectable even at trace levels using ammonium sulfide to produce black cobalt sulfide . This method enables potassium quantification with <10% error in 0.1 mL samples .

Commercial Availability

Both compounds are supplied globally. Trisodium cobalt hexanitrite is available from chemical manufacturers like Thermo Scientific , while the iridium variant is distributed by firms in China, the U.S., and Europe, often certified under REACH, ISO, or FDA standards .

Biological Activity

Trisodium cobalt hexanitrite, also known as sodium hexanitritocobaltate(III) or sodium cobaltinitrite, is an inorganic compound with the formula Na₃[Co(NO₂)₆]. This compound has garnered interest due to its unique properties and potential applications in various biological and chemical analyses. This article explores its biological activity, including mechanisms of action, safety profiles, and relevant case studies.

- Molecular Formula : CoN₆Na₃O₁₂

- Molar Mass : 403.94 g/mol

- Appearance : Orange to orange-brown crystalline powder

- Solubility : Highly soluble in water (720 g/L at 20°C)

- Melting Point : Decomposes at 220°C

Mechanisms of Biological Activity

Trisodium cobalt hexanitrite primarily functions as a reagent in analytical chemistry. Its biological activity is largely attributed to the cobalt ion (Co³⁺) and the nitrite ligands. The cobalt ion can participate in redox reactions and may influence various biochemical pathways.

- Reagent for Potassium Analysis :

- Nitrosation Reactions :

-

Bioavailability and Toxicity :

- Cobalt compounds are known to exhibit varying degrees of bioavailability depending on their solubility and the presence of other ions in biological fluids. Studies indicate that cobalt ions can be absorbed through oral and dermal routes, with potential accumulation in organs such as the liver and kidneys .

Safety and Toxicological Profile

Trisodium cobalt hexanitrite poses several health risks, primarily due to its cobalt content:

- Irritation Risks : It can cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.

- Sensitization Potential : Prolonged exposure may lead to sensitization reactions, including allergic responses.

- Carcinogenic Potential : Limited evidence suggests potential carcinogenic effects associated with chronic exposure to cobalt compounds .

Risk Codes

- R36/37/38 - Irritating to eyes, respiratory system, and skin.

- R42/43 - May cause sensitization by inhalation and skin contact.

- R40 - Limited evidence of a carcinogenic effect.

Case Study 1: Potassium Determination in Soil Samples

In a study conducted to analyze soil samples for potassium content using sodium cobaltinitrite, researchers demonstrated that this compound effectively precipitates potassium ions, allowing for accurate quantification through gravimetric analysis. The results indicated that sodium cobaltinitrite is a reliable reagent for environmental monitoring of potassium levels.

Case Study 2: Nitrosation of Aromatic Amines

Another investigation explored the use of trisodium cobalt hexanitrite as a nitrosating agent for converting aromatic amines into 1,3-diaryltriazene compounds. This study highlighted the efficiency of sodium hexanitritocobaltate in facilitating high-yield reactions under controlled conditions, showcasing its utility in organic synthesis .

Q & A

Basic Research Questions

Q. Q1. What are the standard synthesis protocols for trisodium cobalt hexanitrite, and how do reaction conditions influence its purity and yield?

Answer: Trisodium cobalt hexanitrite (Na₃Co(NO₂)₆) is typically synthesized via controlled redox reactions. A common method involves the reaction of cobalt(II) salts with sodium nitrite under acidic conditions, followed by oxidation. For example, in acidic media, Co²⁺ reacts with NO₂⁻ to form the hexanitrite complex, with KMnO₄ acting as an oxidizing agent . Key parameters include pH (acidic conditions stabilize NO₂⁻), temperature (exothermic reactions require cooling), and stoichiometric ratios. Purity is assessed via gravimetric analysis or titration, while yield optimization requires precise control of reagent addition rates and exclusion of oxygen to prevent side reactions. Characterization methods like X-ray diffraction (XRD) and elemental analysis are critical for confirming structural integrity .

Q. Q2. How can spectroscopic techniques (e.g., UV-Vis, IR, X-ray diffraction) be employed to characterize the structural and electronic properties of trisodium cobalt hexanitrite?

Answer:

- UV-Vis Spectroscopy : Identifies d-d transitions in the Co³⁺ center, with absorption bands in the 400–600 nm range reflecting ligand field effects .

- IR Spectroscopy : Detects NO₂⁻ ligand vibrations; symmetric and asymmetric stretching modes (~1380 cm⁻¹ and ~820 cm⁻¹) confirm nitrite coordination .

- XRD : Resolves crystal structure, including octahedral geometry around Co³⁺ and Na⁺ ion lattice arrangements .

Advanced techniques like X-ray photoelectron spectroscopy (XPS) validate oxidation states, while electron paramagnetic resonance (EPR) probes paramagnetic impurities .

Advanced Research Questions

Q. Q3. What are the mechanistic pathways for the redox reactions involving trisodium cobalt hexanitrite in acidic or alkaline media, and how do these pathways differ under varying pH conditions?

Answer: In acidic media , Co(NO₂)₆³⁻ undergoes stepwise reduction:

Protonation of NO₂⁻ ligands to form HNO₂.

Release of NO₃⁻ and Co²⁺ via electron transfer (e.g., with KMnO₄ as oxidant):

.

In alkaline media , NO₂⁻ acts as a stronger oxidizing agent, favoring Co³⁺ stabilization. Mechanistic studies require pH-dependent electrochemical assays (cyclic voltammetry) and monitoring intermediates via stopped-flow spectroscopy .

Q. Q4. How can inconsistencies in reported thermodynamic data (e.g., redox potentials, stability constants) for trisodium cobalt hexanitrite be reconciled through systematic experimental validation?

Answer: Discrepancies often arise from differences in ionic strength, temperature, or measurement techniques. A systematic approach includes:

- Standardization : Use IUPAC-recommended buffers and reference electrodes for redox potential measurements .

- Cross-validation : Compare data from multiple methods (e.g., potentiometry vs. spectroelectrochemistry) .

- Meta-analysis : Critically evaluate literature using databases like Scopus and TOXCENTER to identify methodological biases . For example, stability constants (log β) should be recalculated using uniform ionic strength corrections (e.g., Davies equation) .

Methodological and Environmental Research Questions

Q. Q5. What strategies should be employed to design experiments investigating the environmental mobility and bioaccumulation potential of cobalt species derived from trisodium cobalt hexanitrite degradation?

Answer:

- Experimental Design :

- Degradation Studies : Simulate environmental conditions (pH, UV exposure) to track Co³⁺ → Co²⁺ conversion via ICP-MS or colorimetric assays .

- Mobility Assays : Use soil column experiments to measure Co²⁺ leaching rates, with EDTA as a competing ligand .

- Bioaccumulation :

Q. Q6. How can researchers address contradictions in the toxicological profile of cobalt released from trisodium cobalt hexanitrite in aquatic ecosystems?

Answer:

- Dose-Response Analysis : Conduct acute (LC50) and chronic (NOEC) toxicity tests across species (e.g., fish, invertebrates) .

- Speciation Studies : Differentiate Co²⁺ (bioavailable) from Co³⁺ (less toxic) using ion-selective electrodes or synchrotron XANES .

- Literature Synthesis : Cross-reference ATSDR toxicological reviews with primary data from TSCATS and NIH RePORTER to resolve discrepancies .

Q. Data Analysis and Reproducibility

Q. Q7. What statistical and computational tools are recommended for analyzing spectroscopic and thermodynamic data sets for trisodium cobalt hexanitrite?

Answer:

- Chemometrics : Use PCA (Principal Component Analysis) to deconvolute overlapping UV-Vis/IR peaks .

- Thermodynamic Modeling : Software like PHREEQC calculates speciation diagrams under varying pH and ionic strength .

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in stability constant measurements .

Q. Q8. How can researchers ensure reproducibility in synthesizing trisodium cobalt hexanitrite across laboratories?

Answer:

-

Protocol Harmonization : Publish detailed SOPs with exact reagent grades (e.g., ACS-certified NaNO₂) and equipment specifications (e.g., Schlenk lines for oxygen-sensitive steps) .

-

Interlaboratory Studies : Collaborate via platforms like ResearchGate to validate yields and purity metrics .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

-

Open Data : Share raw XRD/spectral data in repositories like Zenodo for peer validation .

Properties

IUPAC Name |

trisodium;cobalt;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTOTFDDGIZNIK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.